(1-Methylcyclohexyl)benzene, also known as 1-Methyl-4-(1-methylcyclohexyl)benzene, is an organic compound with the molecular formula . It is classified as a hydrocarbon and specifically a derivative of benzene, where one of the hydrogen atoms on the benzene ring is replaced by a 1-methylcyclohexyl group. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique structural properties and potential applications.
(1-Methylcyclohexyl)benzene is derived from the alkylation of benzene with 1-methylcyclohexyl chloride. The compound belongs to the class of alkyl-substituted benzenes, which are characterized by the presence of one or more alkyl groups attached to a benzene ring. Its classification as an aromatic hydrocarbon allows it to participate in various chemical reactions typical of aromatic compounds, such as electrophilic substitution.
The synthesis of (1-Methylcyclohexyl)benzene can be accomplished through several methods:
The reaction conditions for synthesizing (1-Methylcyclohexyl)benzene include:
The molecular structure of (1-Methylcyclohexyl)benzene can be represented using its canonical SMILES notation: CC1=CC=C(C=C1)C2(CCCCC2)C
. The compound features a benzene ring substituted with a 1-methylcyclohexyl group at one position.
(1-Methylcyclohexyl)benzene participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (1-Methylcyclohexyl)benzene varies depending on its application:
Relevant data indicates that its unique structure influences both physical properties (like boiling point) and chemical reactivity (such as susceptibility to oxidation).
(1-Methylcyclohexyl)benzene has several scientific uses:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: